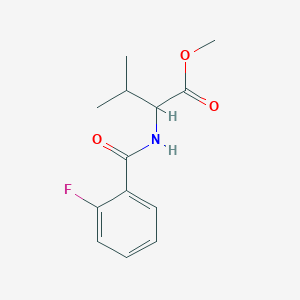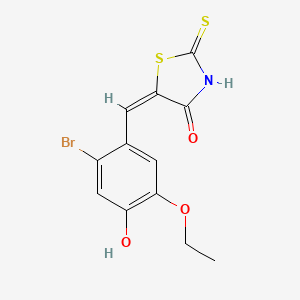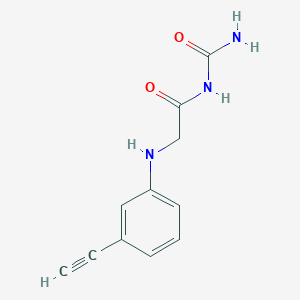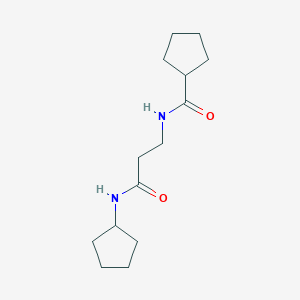![molecular formula C16H14Cl3N3O4 B14915261 4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C15H15Cl3N2O3. This compound is characterized by the presence of a methoxy group, a trichloroethyl group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl groups, while reduction may produce amines .
Scientific Research Applications
4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide is used in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-((2-furylmethyl)amino)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(3-o-tolyl-thiourea)ethyl)benzamide
Uniqueness
What sets 4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C16H14Cl3N3O4 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
4-methoxy-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3N3O4/c1-26-13-7-5-10(6-8-13)14(23)21-15(16(17,18)19)20-11-3-2-4-12(9-11)22(24)25/h2-9,15,20H,1H3,(H,21,23) |
InChI Key |
FZNZJMSQGWPGKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)




